Methyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Methyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic organic compound with significant interest due to its potential applications in various scientific fields. This compound belongs to the class of tetrahydropyrimidines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 4-(benzyloxy)-3-ethoxybenzaldehyde. This intermediate is then subjected to a Biginelli reaction with ethyl acetoacetate and urea in the presence of an acid catalyst to form the desired tetrahydropyrimidine compound. Reaction conditions include refluxing the reaction mixture in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods: Industrial-scale production of this compound requires optimization of the synthetic route to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: It can be reduced to yield tetrahydropyrimidine derivatives with different functional groups.
Substitution: The benzyloxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the specific reaction but generally involve controlled temperature and pH.
Major Products: The major products formed from these reactions include N-oxide derivatives, reduced tetrahydropyrimidines, and substituted derivatives with modified functional groups.
Scientific Research Applications
Methyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in organic synthesis for developing new materials and drugs.
Biology: Researchers investigate the compound's biological activity, including its potential as an enzyme inhibitor or receptor agonist/antagonist.
Medicine: The compound is studied for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: It is used in the development of specialty chemicals and materials with specific properties, such as coatings and polymers.
Mechanism of Action
The mechanism of action of Methyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction may involve hydrogen bonding, hydrophobic interactions, and Van der Waals forces, leading to conformational changes in the target molecules.
Comparison with Similar Compounds
Methyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other tetrahydropyrimidine derivatives. Similar compounds include:
Methyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 4-(3-ethoxy-4-phenylmethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-4-28-18-12-16(10-11-17(18)29-13-15-8-6-5-7-9-15)20-19(21(25)27-3)14(2)23-22(26)24-20/h5-12,20H,4,13H2,1-3H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIAOVFWBVYMGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)C)C(=O)OC)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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